[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one
Overview
Description
[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one is a heterocyclic compound that features a fused ring system combining triazole and triazine rings
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such asGlycogen synthase kinase-3 beta (GSK3) . GSK3 is a serine/threonine protein kinase involved in various cellular processes, including metabolism, cell cycle, and gene expression.
Mode of Action
It’s known that similar compounds can form a complex with their target proteins, potentially altering their function .
Biochemical Pathways
Given its potential interaction with gsk3, it may influence pathways regulated by this kinase, such as the wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Result of Action
Similar compounds have been found to exhibit antioxidant activity , suggesting that [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one might also have antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogenated derivatives are formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide); reactions usually occur in polar solvents under mild to moderate temperatures.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in studying biochemical pathways and mechanisms.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These include anti-inflammatory, antimicrobial, and anticancer activities. The compound’s ability to modulate specific biological targets is of particular interest in drug discovery.
Industry: Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring robust chemical properties.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: Known for its energetic material properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its potential as a kinase inhibitor in cancer therapy.
[1,3,5]Triazine-2,4-diamines: Commonly used in the synthesis of herbicides and pharmaceuticals.
Uniqueness: [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one stands out due to its unique fused ring system, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
6H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O/c10-4-7-1-5-3-6-2-8-9(3)4/h1-2H,(H,5,6,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUNYVTVKYSWBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NN2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933500 | |
Record name | [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40933500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1489-03-8 | |
Record name | 1489-03-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC73584 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40933500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the main finding presented in the research papers regarding the synthesis of 5-substituted 2-amino[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-ones?
A1: The research describes a new, efficient method for synthesizing 5-substituted 2-amino[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-ones. The key reaction involves reacting previously unreported N-triazolide imidates with 1,2,4-triazole-3,5-diamine. [, ] This reaction proceeds regioselectively, meaning it favors the formation of one specific isomer of the product. [, ]
Q2: How was the structure of the synthesized 5-substituted 2-amino[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-ones confirmed?
A2: The structure of the synthesized compounds was definitively confirmed using X-ray crystallography. [] This technique provides a three-dimensional representation of the molecule, allowing for the unambiguous determination of its atomic arrangement and connectivity.
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